molecular formula C16H13N3O B2484573 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile CAS No. 612037-53-3

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B2484573
CAS No.: 612037-53-3
M. Wt: 263.3
InChI Key: XFFQLJKLTOFGHV-UHFFFAOYSA-N
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Description

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C16H13N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment and adherence to stringent regulatory standards to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the pyrido[1,2-a]benzimidazole family, such as:

Uniqueness

What sets 2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specific research and industrial applications .

Properties

IUPAC Name

3-methyl-1-oxo-2-prop-2-enyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-3-6-11-10(2)12(9-17)15-18-13-7-4-5-8-14(13)19(15)16(11)20/h3-5,7-8,18H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFQLJKLTOFGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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